molecular formula C16H14N2S B13400335 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole

2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole

Cat. No.: B13400335
M. Wt: 266.4 g/mol
InChI Key: ZMYZJAQMQBHNLH-UHFFFAOYSA-N
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Description

Structural Classification Within Fused Pyrimido-Benzothiazole Systems

The compound 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b]benzothiazole belongs to the class of bicyclic fused heterocycles featuring:

  • Benzothiazole moiety : A benzene ring fused to a thiazole (5-membered ring containing nitrogen and sulfur)
  • Pyrimidine annulation : A six-membered dihydropyrimidine ring sharing two adjacent atoms with the benzothiazole system
  • Stereochemical features : The (S)-configuration at position 2 in chiral derivatives, as evidenced by the enantiomeric purity of related compounds

The fusion pattern follows Hantzsch-Widman nomenclature rules for bicyclic systems, where the benzothiazole component (designated as the base component) shares bonds C1-C2a and N3-C4a with the pyrimidine ring. Table 1 summarizes key structural parameters derived from PubChem data:

Parameter Value
Molecular formula C₁₆H₁₄N₂S
Molecular weight 266.4 g/mol
Ring system Pyrimido[2,1-b]benzothiazole
Degree of unsaturation 10 π-electrons (aromatic core)

The dihydro modification at positions 3-4 introduces partial saturation, reducing ring strain while maintaining conjugation through the N1-C2-N3-C4a pathway. X-ray crystallography studies of analogous compounds reveal a nearly coplanar arrangement between the benzothiazole and pyrimidine rings, with dihedral angles <10°.

Historical Evolution of Benzothiazole-Pyrimidine Hybrid Scaffolds

The development of pyrimido-benzothiazole derivatives has progressed through three distinct phases:

  • Early synthetic methods (pre-2010)
    Initial routes relied on multistep procedures using β-ketoesters and 2-aminobenzothiazoles under reflux conditions, often requiring toxic solvents like dichloroethane.

  • Green chemistry advancements (2012–2020)
    The landmark 2012 protocol by Iranian researchers demonstrated a solvent-free, catalyst-free synthesis of pyrimido[2,1-b]benzothiazoles via tandem Knoevenagel-Michael reactions (60–72% yields). This method eliminated hazardous solvents while improving atom economy by 18–22% compared to traditional approaches.

  • Hybrid molecule era (2021–present)
    Recent work integrates the core scaffold with pharmacophoric groups:

    • 2023 : Covalent conjugation with N-arylacetamides enhanced antimicrobial potency (MIC 2–8 μg/mL against MRSA)
    • 2024 : Benzoate-functionalized derivatives showed dual inhibition of DNA gyrase and β-lactamase enzymes
    • 2025 : Chiral variants exhibited enantioselective binding to benzodiazepine receptors (Ki = 12 nM for (S)-isomers)

The structural evolution timeline highlights three critical innovations:

  • Replacement of classical β-ketoester condensations with multicomponent reactions
  • Strategic introduction of hydrogen bond-donating groups at C6 position
  • Development of asymmetric synthesis protocols for enantiopure derivatives

Current synthetic strategies employ computational modeling to optimize ring electronics, as demonstrated by the 2023 synthesis of 15 novel hybrids using density functional theory (DFT)-guided design. These advances position 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b]benzothiazole as a versatile scaffold for rational drug design.

Properties

IUPAC Name

2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)13-10-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYZJAQMQBHNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview

Multicomponent reactions (MCRs) have gained prominence due to their operational simplicity, high atom economy, and environmental friendliness. The synthesis typically involves the condensation of 2-aminobenzothiazole, arylglyoxals, and 1,3-dicarbonyl compounds such as Meldrum’s acid, dimedone, or barbituric acid under mild conditions.

Key Research Findings

  • Alizadeh-Bami et al. (2019) developed a one-pot, three-component reaction in acetic acid at reflux, yielding pyrimido[2,1-b]benzothiazoles with good yields (60-85%) in relatively short reaction times (3-5 hours). This method avoids catalysts and harsh conditions, aligning with green chemistry principles.

Reaction Scheme

2-Aminobenzothiazole + Arylglyoxal + 1,3-Dicarbonyl → Pyrimido[2,1-b][1,3]benzothiazole derivative

Reaction Conditions and Yields

Entry Reactants Solvent Temperature Time Yield (%) Reference
1 2-Aminobenzothiazole + Arylglyoxal + Meldrum’s acid Acetic acid Reflux 4 hours 78-85
2 2-Aminobenzothiazole + Arylglyoxal + Dimedone Acetic acid Reflux 3 hours 70-80
3 2-Aminobenzothiazole + Arylglyoxal + Barbituric acid Acetic acid Reflux 4 hours 65-75

Advantages

  • Solvent-free or minimal solvent use
  • Mild reaction conditions
  • High yields and purity
  • Short reaction times

Solvent-Free and Catalyst-Free Approaches

Green Chemistry Focus

Recent studies emphasize solvent-free conditions to minimize environmental impact. For instance, a solvent-free, catalyst-free synthesis at 60°C yields pyrimido[2,1-b]benzothiazoles with yields ranging from 60% to 72%.

Research Highlights

  • The reaction proceeds via tandem Knoevenagel and Michael reactions, forming the heterocyclic core efficiently.
  • The absence of catalysts reduces costs and simplifies purification.

Reaction Data Summary

Entry Reactants Conditions Yield (%) Reference
4 2-Aminobenzothiazole + Benzaldehyde + β-Ketoester Solvent-free, 60°C 60-72

Mechanistic Insights

The reaction involves initial condensation of benzaldehyde with β-ketoesters, followed by intramolecular cyclization facilitated by the nucleophilic amino group of benzothiazole, culminating in heterocycle formation.

Use of Transition Metal Catalysts

Although less common in recent green chemistry approaches, some methods employ catalysts such as zinc chloride or copper salts to enhance reaction rates and yields.

Example

  • Zinc chloride catalysis in ethanol at reflux has been reported to afford yields up to 88% within 2-3 hours, particularly effective when using aromatic aldehydes with electron-withdrawing groups.

Reaction Parameters

Entry Catalyst Solvent Temperature Time Yield (%) Reference
5 ZnCl₂ Ethanol Reflux 2 hours 85-88

Note

While effective, catalyst removal and additional purification steps are necessary, making multicomponent, catalyst-free approaches more attractive for large-scale applications.

Mechanistic Pathways

The synthesis generally proceeds through:

  • Formation of a Knoevenagel adduct between arylglyoxal and 1,3-dicarbonyl compounds.
  • Nucleophilic attack by 2-aminobenzothiazole.
  • Intramolecular cyclization and dehydration steps, leading to the heterocyclic core.

Proposed Mechanism (Simplified)

Arylglyoxal + 1,3-Dicarbonyl → Knoevenagel adduct
Knoevenagel adduct + 2-Aminobenzothiazole → Cyclized intermediate
Cyclization + dehydration → Final heterocycle

Research Discoveries and Innovations

  • Green Solvent Alternatives: Use of ethanol, water, or ionic liquids has been explored to replace traditional organic solvents.
  • Microwave-Assisted Synthesis: Microwave irradiation accelerates reaction times significantly, often completing reactions within minutes with comparable yields.
  • Solid-Supported Synthesis: Immobilization of reactants on solid supports facilitates purification and reuse, aligning with sustainable practices.

Summary Table of Preparation Methods

Method Type Reactants Conditions Yield Range (%) Advantages References
Multicomponent in Acetic Acid 2-Aminobenzothiazole + Arylglyoxal + 1,3-Dicarbonyl Reflux 65-85 High yield, mild, eco-friendly
Solvent-Free at 60°C 2-Aminobenzothiazole + Benzaldehyde + β-Ketoester Solvent-free 60-72 Green, simple
Catalyst-Assisted 2-Aminobenzothiazole + Aromatic aldehyde + Malonate Reflux with ZnCl₂ Up to 88 Faster, higher yields

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural Variations and Core Modifications

The following table highlights key structural differences between the target compound and analogous heterocycles:

Compound Core Structure Substituents/Modifications Key Features
2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole Pyrimido-benzothiazole 2-phenyl, 3,4-dihydro Stereocenter at C2; organocatalytic activity
3-Methylidene-2,3-dihydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-ones Pyrimido-benzothiazolone Exo-methylidene bond, lactone/lactam Cytotoxic activity (IC₅₀: 0.5–10 µM against cancer cell lines)
4H-Pyrimido[2,1-b][1,3]benzothiazole-4-ones Pyrimido-benzothiazolone 4-oxo, 2,3-disubstituted (e.g., thiomethyl, cyano) Antimicrobial and anticancer properties
(+)-HyperBTM ((2S,3R)-3-isopropyl-2-phenyl derivative) Pyrimido-benzothiazole 3-isopropyl, 2-phenyl Fluorescent probe; catalyst in organic synthesis
Pyrrolo[2,1-b][1,3]benzothiazole derivatives Pyrrolo-benzothiazole Fused pyrrole instead of pyrimidine Cytotoxic activity comparable to doxorubicin

Key Research Findings and Mechanistic Insights

Organocatalytic Efficiency

The stereochemistry of 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole significantly impacts its catalytic performance. The (S)-enantiomer facilitates acylation reactions with high enantioselectivity by stabilizing transition states through non-covalent interactions (e.g., hydrogen bonding) .

Cytotoxic Mechanisms

Methylidene derivatives exhibit cytotoxicity via alkylation of cellular nucleophiles or inhibition of tubulin polymerization, leveraging the exo-methylidene bond’s electrophilic character .

Anti-inflammatory and Fluorescent Properties

4H-Pyrimido[2,1-b][1,3]benzothiazole-3-carboxylates inhibit cyclooxygenase (COX) enzymes, while PBT-based AIEgens achieve fluorescence through aggregation-induced emission (AIE) mechanisms .

Biological Activity

2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on anti-tumor, anti-inflammatory, and other pharmacological effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₂₀N₂S
  • Molecular Weight : 308.44 g/mol
  • CAS Number : 1699751-03-5

Biological Activity Overview

Research has demonstrated that 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole exhibits significant biological activity across various assays. The following sections detail specific activities and findings.

Anti-Tumor Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. In particular:

  • Cell Proliferation Inhibition : The compound was evaluated against several cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay indicated a dose-dependent inhibition of cell proliferation at concentrations ranging from 1 to 4 µM .
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound induced apoptosis and arrested the cell cycle in the G0/G1 phase. Western blotting showed downregulation of key survival pathways such as AKT and ERK in treated cells .
Cell LineIC50 (µM)Apoptosis InductionCell Cycle Arrest
A4312.5YesG0/G1
A5493.0YesG0/G1

Anti-Inflammatory Activity

In addition to its anti-cancer properties, the compound exhibits anti-inflammatory effects:

  • Cytokine Inhibition : In RAW264.7 macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines IL-6 and TNF-α levels as measured by ELISA .

Other Biological Activities

The compound also shows promise in other areas:

  • Neuroprotective Effects : Some derivatives of benzothiazole compounds have demonstrated neuroprotective properties, indicating potential applications in neurodegenerative diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole:

  • Study on Cancer Cell Lines :
    • Researchers synthesized various benzothiazole derivatives and tested their effects on A431 and A549 cells. The lead compound exhibited significant anti-tumor activity and was noted for its dual action against inflammation and cancer cell proliferation .
  • Inflammation Model :
    • In vivo studies using mouse models of inflammation showed that treatment with the compound reduced swelling and pain associated with inflammatory responses, suggesting its potential as a therapeutic agent in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole, and how are the products characterized?

The compound is typically synthesized via multi-component reactions (MCRs) or cyclocondensation. For example, a one-pot method under solvent-free conditions involves reacting 2-aminobenzothiazole with aldehydes and β-ketoesters at 60–65°C, yielding derivatives with >75% efficiency . Characterization includes:

  • Melting points : Ranges from 125°C (catalyst forms) to 262°C (substituted derivatives) .
  • Spectroscopy : IR confirms functional groups (e.g., NH at ~3400 cm⁻¹, CN at ~2227 cm⁻¹); ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.0 ppm) and heterocyclic carbons .
  • Elemental analysis : Validates purity (e.g., C: 56.97% calculated vs. 56.95% observed) .

Q. How does the compound function as an organocatalyst in asymmetric synthesis?

The (R)- and (S)-enantiomers of the compound (Birman HBTM) catalyze dynamic kinetic resolution (DKR) of secondary alcohols via acylation with anhydrides. The thiourea moiety activates the acylating agent, while the pyrimidine ring stabilizes intermediates through hydrogen bonding. Enantiomeric excess (ee) ≥95% is achieved under optimized conditions (2–8°C storage, 5–10 mol% catalyst loading) .

Q. What structural features influence its reactivity in heterocyclic synthesis?

Key features include:

  • Benzothiazole core : Enhances electron-withdrawing effects, stabilizing reactive intermediates.
  • Methylthio groups : Act as leaving groups in nucleophilic substitutions (e.g., reactions with amines or phenols) .
  • Stereogenic center : Dictates enantioselectivity in catalytic applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

Discrepancies (e.g., 125°C vs. 145–147°C melting points ) may arise from polymorphic forms or impurities. Mitigation strategies include:

  • Recrystallization : Use solvents like THF/EtOH (1:1) to isolate pure polymorphs .
  • DSC/TGA : Differentiate polymorphs via thermal analysis .
  • Independent validation : Cross-check NMR shifts (e.g., δ 4.58 ppm for hydroxyl protons) against standardized databases .

Q. What experimental designs optimize stereoselective synthesis of (R)- and (S)-enantiomers?

To achieve >95% ee:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-HBTM) in DKR .
  • Kinetic control : Monitor reaction progress via TLC and quench before racemization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions .

Q. How can the compound be leveraged in materials science, such as AIEgens?

Its fused heterocyclic core serves as a scaffold for aggregation-induced emission (AIE) luminogens. Modifications (e.g., introducing cyano or aryl groups) enable full-color tunability (λem: 450–650 nm) and high solid-state quantum yields (ΦF up to 86.8%) .

Q. What mechanistic insights explain its catalytic activity in multi-component reactions (MCRs)?

In Hf(OTf)₄-catalyzed MCRs, the compound facilitates:

  • Electrophilic activation : Coordination of aldehydes to Hf⁴⁺ accelerates nucleophilic attack by 2-aminobenzothiazole.
  • Cyclization : Base-mediated dehydration forms the pyrimido-benzothiazole core .

Q. How do reaction conditions (solvent-free vs. solvent-based) impact synthetic efficiency?

Solvent-free reactions (e.g., 60°C, 3–3.5 hours) reduce side products and improve yields (72–85%) compared to solvent-based methods (e.g., THF, 6–8 hours) . Energy efficiency and atom economy are key advantages, aligning with green chemistry principles .

Methodological Tables

Q. Table 1: Key Synthetic Routes

MethodConditionsYieldReference
One-pot MCRSolvent-free, 60°C, 3.5 hr72–85%
Hf(OTf)₄ catalysisDCM, rt, 12 hr70–90%
Nucleophilic substitutionDMF, K₂CO₃, 80°C45–70%

Q. Table 2: Spectral Benchmarks

TechniqueKey DataReference
¹H NMR (DMSO-d₆)δ 7.23–8.02 (ArH)
IR3408 cm⁻¹ (NH), 2227 cm⁻¹ (CN)
EI-MSm/z 384 (M⁺, 43%)

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